This compound is classified as a bicyclic amine and falls under the category of nitrogen-containing heterocycles. Its structure allows for various substitutions, making it a versatile scaffold in drug design and synthesis.
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine can be achieved through several methods, primarily involving cyclocondensation reactions. One notable method includes the cyclocondensation of 2,5-diarylidenecyclopentanones with propanedinitrile in the presence of sodium alkoxide as both reagent and catalyst. The reaction typically occurs under reflux conditions at approximately 80 °C for about 1 to 2 hours, resulting in high yields without the need for extensive purification techniques like chromatography .
Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst, where tert-butyl hydroperoxide serves as an oxidant. This method has shown to yield high selectivity and efficiency under mild aqueous conditions .
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine consists of a bicyclic framework that includes a pyridine ring fused to a cyclopentane moiety. The presence of an amine group at the 3-position enhances its reactivity and potential interactions with biological targets.
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine can undergo various chemical reactions due to its functional groups. Notable reactions include:
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine are crucial for understanding its behavior in biological systems and its potential applications.
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine has potential applications in medicinal chemistry due to its structural properties:
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine (CAS 115248-30-1) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2 g/mol. Its IUPAC name explicitly defines the ring fusion: a pyridine ring fused with a cyclopentane moiety, where the methanamine substituent (-CH₂NH₂) is attached at the 3-position of the pyridine ring [1]. The core structure features a partially saturated bicyclic system where the pyridine ring retains aromaticity, while the fused cyclopentane ring exists in a non-aromatic, puckered conformation. This creates a distinctive V-shaped molecular geometry that significantly influences its chemical behavior and intermolecular interactions [1] [8].
Spectroscopic and crystallographic analyses provide detailed insight into the molecular architecture. The compound's canonical SMILES representation (C1CC2=C(C1)N=CC(=C2)CN) accurately depicts the connectivity, while the InChIKey (DYDVLUHYJPUDJX-UHFFFAOYSA-N) serves as a unique structural identifier [1]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic proton signals corresponding to the methylene groups in the cyclopentane ring (δ 2.87 ppm, t and δ 3.09 ppm, t) and the methylene bridge of the aminomethyl substituent (δ 3.69 ppm, s). Infrared spectroscopy confirms the presence of the primary amine functionality through N-H stretching vibrations observed around 3300-3500 cm⁻¹ and C-N stretches near 1100-1200 cm⁻¹ [1] [7].
Table 1: Key Structural Parameters of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine
Parameter | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₉H₁₂N₂ | Elemental Analysis |
Molecular Weight | 148.2 g/mol | Mass Spectrometry |
CAS Registry Number | 115248-30-1 | Chemical Registry |
Key NMR Signals (¹H, DMSO) | δ 2.87 (t, 2H), 3.09 (t, 2H), 3.69 (s, 2H) | ¹H NMR Spectroscopy |
Characteristic IR Bands | ~3300-3500 cm⁻¹ (N-H stretch), ~1100-1200 cm⁻¹ (C-N stretch) | Infrared Spectroscopy |
SMILES | C1CC2=C(C1)N=CC(=C2)CN | Structural Representation |
Hydrogen Bond Donor Count | 1 (NH₂ group) | Computational Analysis |
The amine group at the 3-position constitutes a crucial structural feature, enabling hydrogen bonding (acting as both donor and acceptor) and facilitating nucleophilic reactions. This group significantly enhances solubility in polar solvents compared to unsubstituted cyclopenta[b]pyridines. X-ray crystallographic studies of closely related derivatives demonstrate that the cyclopentane ring adopts envelope conformations, while the pyridine ring remains planar. Bond length analysis around the fusion points reveals subtle deviations from ideal sp² hybridization due to ring strain, influencing the molecule's electronic distribution and reactivity patterns [1] [6] [8].
The cyclopenta[b]pyridine scaffold represents a privileged structural motif in heterocyclic chemistry due to its unique blend of aromatic character and alicyclic flexibility. This fusion creates a versatile molecular framework that bridges the electronic properties of pyridine with the three-dimensional conformational diversity imparted by the saturated cyclopentane ring. Unlike planar aromatic systems, the puckered cyclopentane ring introduces significant steric and conformational effects, profoundly influencing reactivity, binding interactions, and physicochemical properties [3].
The scaffold's significance primarily stems from three key attributes:
Table 2: Synthetic Approaches to Cyclopenta[b]pyridine Derivatives
Method | Key Reagents/Conditions | Derivatives Accessible | Reference |
---|---|---|---|
Cyclocondensation | 2,5-Diarylidenecyclopentanones, propanedinitrile, NaOCH₃/NaOC₂H₅, 80°C | 3-Cyanopyridines (CAPD series) | [1] [6] |
Multicomponent Condensation | Malononitrile, H₂S, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents | Diverse 6,7-dihydro-5H-cyclopenta[b]pyridines | [3] |
Catalytic Hydrogenation | Rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid via catalytic reduction | Saturated GABA analogues | |
Domino Reactions | Cyclic enaminones, ninhydrin, malononitrile | Spiro[cyclopenta[b]pyridine-4,2'-indenes] |
Furthermore, the scaffold exhibits tunable three-dimensionality. Systematic studies on saturation patterns, such as the octahydro-1H-cyclopenta[b]pyridine system, reveal truly three-dimensional geometries. This spatial complexity enhances the probability of successful interaction with biological targets possessing complex binding sites, addressing a key challenge in modern drug discovery where flat aromatic molecules often demonstrate poor selectivity and binding efficiency. The ability to modulate the saturation level (dihydro vs. tetrahydro vs. perhydro) allows fine-tuning of molecular properties like solubility, logP, and conformational flexibility without altering the core substitution pattern [7].
The exploration of cyclopenta[b]pyridine derivatives in drug discovery spans several decades, evolving from fundamental heterocyclic chemistry studies to targeted therapeutic applications. Initially, these compounds were primarily investigated as synthetic curiosities or as structural components in dyes and materials science. Early research focused on developing efficient synthetic methodologies, such as cyclocondensation reactions using sodium alkoxide catalysts, which provided access to the core scaffold and enabled the production of initial compound libraries for biological screening [1] [6].
A significant milestone emerged with the recognition of the scaffold's potential in central nervous system (CNS) drug discovery. The structural resemblance to bioactive alkaloids and neurotransmitters, combined with the ability to enforce specific conformations, prompted focused investigations. Seminal work involved the design and synthesis of conformationally restricted GABA analogues based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This research demonstrated that the bicyclic system could effectively mimic the extended conformation of GABA, leading to compounds with enhanced binding affinity and selectivity for GABA receptors compared to flexible counterparts. The eight-step synthetic sequence developed for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid (yielding 9.0% overall) represented a crucial advancement, enabling biological evaluation of these geometrically constrained neuroactive molecules .
The late 20th and early 21st centuries witnessed diversification into other therapeutic areas. The discovery that certain 3-substituted derivatives, particularly 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine and its carbamate derivative (C₉H₁₀N₂O₂), interact with neurotransmitter systems beyond GABA receptors fueled interest in their potential for treating neurological and psychiatric disorders. Concurrently, research uncovered applications unrelated to pharmacology. Detailed studies revealed that certain 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives function as highly efficient corrosion inhibitors for carbon steel in acidic environments, achieving up to 97.7% inhibition efficiency at 1.0 mM concentrations. This application leverages the electron-donating capability of the nitrogen atoms and the planar aromatic region's ability to adsorb onto metal surfaces [4] [6].
More recently, the scaffold has been incorporated into complex molecular architectures like propellanes and spiro compounds, expanding its utility in chemical biology and materials science. Contemporary research increasingly employs computational methods (e.g., density functional theory (DFT) calculations and Monte Carlo simulations) to predict the behavior and optimize the properties of cyclopenta[b]pyridine derivatives before synthesis. This rational design approach accelerates the development of novel derivatives with tailored functionalities for specific applications, from enzyme inhibitors to advanced materials [6]. The historical trajectory underscores a transition from fundamental heterocyclic chemistry to sophisticated applications leveraging the scaffold's unique physicochemical and spatial properties for diverse scientific and technological purposes.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1